REACTION_CXSMILES
|
COC1C=C(C=C(OC)C=1OC)C[NH:7][C:8]1[C:17]2[C:12](=[CH:13][C:14]([F:18])=[CH:15][CH:16]=2)[CH:11]=[CH:10][N:9]=1>C(O)(C(F)(F)F)=O>[NH2:7][C:8]1[C:17]2[C:12](=[CH:13][C:14]([F:18])=[CH:15][CH:16]=2)[CH:11]=[CH:10][N:9]=1
|
Name
|
1-(3,4,5-trimethoxybenzyl)amino-6-fluoro-isoquinoline
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CNC2=NC=CC3=CC(=CC=C23)F)C=C(C1OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Anhydrous MeOH (30 mL) is added to the residue
|
Type
|
ADDITION
|
Details
|
Solid K2CO3 is slowly added until pH>8
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The filter cake is rinsed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC2=CC(=CC=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |